Cas no 943-04-4 (2-(dimethylamino)-1,3-benzothiazol-6-ol)

2-(dimethylamino)-1,3-benzothiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzothiazolol,2-(dimethylamino)-
- 2-(Dimethylamino)-1,3-benzothiazol-6-ol
- 2-DIMETHYLAMINO-6-BENZOTHIAZOLOL
- Polyglutamine Aggregation Inhibitor, PGL-137
- 2-Dimethylamino-6-hydroxybenzothiazole
- 6-Hydroxy-2-dimethylamino-benzothiazol
- HMS1369H03
- EN300-235849
- EINECS 213-396-7
- AKOS000541752
- Cambridge id 5195231
- 2-Dimethylamino-benzothiazol-6-ol
- BB 0260428
- ChemDiv2_000157
- DTXSID10241407
- Oprea1_438603
- CCG-103796
- A917261
- FT-0679191
- 2-(Dimethylamino)benzothiazol-6-ol
- F0346-2873
- Oprea1_054529
- 943-04-4
- NS00040380
- 2-(dimethylamino)benzo[d]thiazol-6-ol
- SCHEMBL5536580
- G79756
- STK098197
- BDBM50405593
- PTSXJPLARKXKFV-UHFFFAOYSA-N
- CHEMBL5274272
- 2-(dimethylamino)-1,3-benzothiazol-6-ol
-
- MDL: MFCD00456101
- Inchi: InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3
- InChI Key: PTSXJPLARKXKFV-UHFFFAOYSA-N
- SMILES: OC1=CC=C2N=C(N(C)C)SC2=C1
Computed Properties
- Exact Mass: 194.05100
- Monoisotopic Mass: 194.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 64.6A^2
Experimental Properties
- Density: 1.361
- Boiling Point: 331.5 °C at 760 mmHg
- Flash Point: 154.3 °C
- Refractive Index: 1.726
- PSA: 64.60000
- LogP: 2.06790
2-(dimethylamino)-1,3-benzothiazol-6-ol Security Information
- HazardClass:IRRITANT
2-(dimethylamino)-1,3-benzothiazol-6-ol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(dimethylamino)-1,3-benzothiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-204208-10mg |
Polyglutamine Aggregation Inhibitor, PGL-137, |
943-04-4 | 10mg |
¥1354.00 | 2023-09-05 | ||
Life Chemicals | F0346-2873-5g |
2-(dimethylamino)-1,3-benzothiazol-6-ol |
943-04-4 | 90% | 5g |
$2010.0 | 2023-09-07 | |
Chemenu | CM530443-1g |
2-(Dimethylamino)benzo[d]thiazol-6-ol |
943-04-4 | 97% | 1g |
$783 | 2024-07-19 | |
TRC | D496090-100mg |
2-(Dimethylamino)-1,3-benzothiazol-6-ol |
943-04-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
Enamine | EN300-235849-0.05g |
2-(dimethylamino)-1,3-benzothiazol-6-ol |
943-04-4 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Ambeed | A362027-1g |
2-(Dimethylamino)benzo[d]thiazol-6-ol |
943-04-4 | 97% | 1g |
$836.0 | 2024-04-16 | |
A2B Chem LLC | AI04004-1g |
2-Dimethylamino-6-benzothiazolol |
943-04-4 | 90% | 1g |
$1389.00 | 2024-07-18 | |
Ambeed | A362027-250mg |
2-(Dimethylamino)benzo[d]thiazol-6-ol |
943-04-4 | 97% | 250mg |
$315.0 | 2024-04-16 | |
A2B Chem LLC | AI04004-25mg |
2-Dimethylamino-6-benzothiazolol |
943-04-4 | 90% | 25mg |
$490.00 | 2024-07-18 | |
A2B Chem LLC | AI04004-5mg |
2-Dimethylamino-6-benzothiazolol |
943-04-4 | 90% | 5mg |
$357.00 | 2024-07-18 |
2-(dimethylamino)-1,3-benzothiazol-6-ol Related Literature
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Gabriel A. Valdivia-Berroeta,Karissa C. Kenney,Erika W. Jackson,Joseph C. Bloxham,Adam X. Wayment,Daniel J. Brock,Stacey J. Smith,Jeremy A. Johnson,David J. Michaelis J. Mater. Chem. C, 2020,8, 11079-11087
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Additional information on 2-(dimethylamino)-1,3-benzothiazol-6-ol
Comprehensive Overview of 2-(Dimethylamino)-1,3-benzothiazol-6-ol (CAS No. 943-04-4): Properties, Applications, and Research Insights
2-(Dimethylamino)-1,3-benzothiazol-6-ol (CAS No. 943-04-4) is a specialized organic compound belonging to the benzothiazole family, which has garnered significant attention in pharmaceutical and material science research. With its unique molecular structure featuring a dimethylamino substituent and a hydroxyl group, this compound exhibits versatile chemical properties, making it valuable for applications ranging from fluorescent probes to potential bioactive intermediates. In this article, we delve into its synthesis, characteristics, and emerging trends aligned with current scientific inquiries.
The compound's CAS No. 943-04-4 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its systematic name, 2-(dimethylamino)-1,3-benzothiazol-6-ol, reflects the functional groups that define its reactivity. Researchers often explore its solubility in polar solvents like ethanol or DMSO, a topic frequently searched in academic forums. Recent studies highlight its role in designing pH-sensitive dyes, aligning with the growing demand for smart materials in diagnostics and environmental monitoring.
One of the trending applications of 2-(dimethylamino)-1,3-benzothiazol-6-ol lies in its potential as a fluorescence marker. Its benzothiazole core enables electron delocalization, a property leveraged in bioimaging and sensor development. Users searching for "benzothiazole derivatives for imaging" or "non-toxic fluorescent probes" will find this compound relevant. Notably, its low cytotoxicity (as per preliminary studies) makes it a candidate for biological labeling, addressing concerns about safer alternatives in live-cell assays.
From a synthetic chemistry perspective, CAS No. 943-04-4 is often synthesized via cyclization reactions involving 2-aminothiophenol derivatives. Optimization of yield and purity is a common challenge discussed in organic synthesis communities. Recent patents highlight modified routes to enhance scalability, catering to industrial demands. This aligns with search queries like "green synthesis of benzothiazoles" or "high-yield heterocyclic compounds," reflecting the intersection of efficiency and sustainability in modern chemistry.
Environmental and stability profiles of 2-(dimethylamino)-1,3-benzothiazol-6-ol are also under scrutiny. Its photostability and thermal decomposition thresholds are critical for applications in optoelectronics, a sector experiencing rapid growth. FAQs such as "How to stabilize benzothiazole derivatives?" or "benzothiazoles in LED materials" underscore the compound's relevance in renewable energy technologies. Computational studies further predict its HOMO-LUMO gap, aiding in the design of organic semiconductors.
In conclusion, 2-(dimethylamino)-1,3-benzothiazol-6-ol (CAS No. 943-04-4) exemplifies the intersection of fundamental research and applied innovation. Its adaptability across biomedical, material science, and environmental domains positions it as a compound of enduring interest. By addressing user queries and leveraging SEO-friendly terminology, this overview bridges technical depth with accessibility, catering to both academia and industry stakeholders.
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